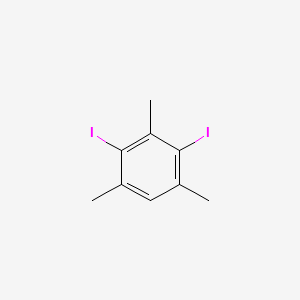

2,4-Diiodo-1,3,5-trimethylbenzene

Description

The Significance of Diiodoaromatic Compounds as Synthetic Building Blocks

Diiodoaromatic compounds are highly valued in organic synthesis due to the reactivity of the carbon-iodine bond. The relatively low bond strength and high polarizability of the C-I bond make iodine an excellent leaving group in a variety of cross-coupling reactions. This reactivity allows for the sequential and selective formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful strategy for constructing complex molecular frameworks.

These compounds are particularly instrumental in transition metal-catalyzed cross-coupling reactions, which have become indispensable tools for synthetic chemists. Three of the most prominent examples of such reactions where diiodoaromatics play a crucial role are the Suzuki-Miyaura, Sonogashira, and Ullmann couplings.

The Suzuki-Miyaura coupling reaction, a Nobel Prize-winning methodology, involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orgfishersci.comlibretexts.org Diiodoaromatics are excellent substrates for this reaction, allowing for the formation of biaryl structures, which are prevalent in many pharmaceuticals, agrochemicals, and functional materials. wikipedia.orgfishersci.com The two iodine atoms on the aromatic ring can be sequentially substituted, offering a pathway to unsymmetrical biaryls with high control over the final structure.

The Sonogashira coupling provides a direct route to arylated alkynes by reacting a terminal alkyne with an aryl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org Diiodoaromatic compounds serve as a scaffold to introduce two different alkyne moieties, leading to the synthesis of complex conjugated systems with applications in materials science and medicinal chemistry. The reaction conditions are generally mild, tolerating a wide range of functional groups. wikipedia.org

The Ullmann coupling , one of the earliest developed cross-coupling reactions, traditionally involves the copper-mediated coupling of two aryl halides to form a symmetrical biaryl. organic-chemistry.orgbyjus.com While modern variations have expanded its scope, diiodoaromatics remain effective substrates, particularly in the synthesis of sterically hindered biaryls that can be challenging to access through other methods.

Contextualization within Halogenated Trimethylbenzene Derivatives

2,4-Diiodo-1,3,5-trimethylbenzene belongs to the family of halogenated derivatives of 1,3,5-trimethylbenzene, more commonly known as mesitylene (B46885). wikipedia.org Halogenated aromatic compounds are fundamental building blocks in organic chemistry, and their reactivity is significantly influenced by the nature of the halogen substituent. oup.com

The direct halogenation of mesitylene can lead to a variety of products depending on the reaction conditions and the halogen used. For instance, bromination of mesitylene readily occurs to produce bromomesitylene. wikipedia.org The introduction of two iodine atoms onto the mesitylene core to form this compound creates a molecule with distinct reactivity compared to its chlorinated or brominated counterparts.

In the context of electrophilic aromatic substitution, the reactivity of halobenzenes generally follows the order: F > Cl > Br > I. oup.com However, for nucleophilic aromatic substitution and many cross-coupling reactions, the reactivity order is reversed, with iodinated aromatics being the most reactive. This enhanced reactivity of the carbon-iodine bond makes this compound a more versatile substrate for reactions like the Suzuki, Sonogashira, and Ullmann couplings compared to its dichloro or dibromo analogues.

The presence of the three methyl groups on the benzene (B151609) ring also imparts specific properties to the molecule. These electron-donating groups increase the electron density of the aromatic ring, which can influence the reactivity at the halogenated positions. Furthermore, the steric bulk of the methyl groups can direct the regioselectivity of certain reactions and influence the conformational preferences of the final products.

The table below provides a summary of the key properties of this compound.

| Property | Value | Reference |

| Chemical Formula | C₉H₁₀I₂ | guidechem.com |

| Molecular Weight | 371.98 g/mol | guidechem.com |

| CAS Number | 53779-84-3 | guidechem.com |

| Melting Point | 82-83 °C | lookchem.com |

| Boiling Point | 322.8 ± 37.0 °C (Predicted) | guidechem.comlookchem.com |

| Density | 2.039 ± 0.06 g/cm³ (Predicted) | guidechem.comlookchem.com |

| LogP | 3.82 | guidechem.comlookchem.com |

The synthesis of this compound is typically achieved through the direct iodination of 1,3,5-trimethylbenzene (mesitylene). guidechem.com Various iodinating agents and conditions can be employed to achieve this transformation.

The unique combination of two reactive iodine atoms and the sterically influential trimethylated benzene core makes this compound a valuable and specialized building block in the toolbox of synthetic organic chemists, enabling the construction of a wide range of complex and functionally diverse molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-diiodo-1,3,5-trimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10I2/c1-5-4-6(2)9(11)7(3)8(5)10/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKQUQYCRAGMXKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1I)C)I)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10I2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348225 | |

| Record name | 2,4-Diiodo-1,3,5-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.98 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53779-84-3 | |

| Record name | 2,4-Diiodo-1,3,5-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2,4 Diiodo 1,3,5 Trimethylbenzene

Direct Iodination of Mesitylene (B46885) and Substituted Mesitylenes

The most straightforward approach to 2,4-diiodo-1,3,5-trimethylbenzene involves the direct introduction of two iodine atoms onto the mesitylene ring. This is typically accomplished through electrophilic aromatic substitution reactions.

Electrophilic Aromatic Iodination Approaches

Electrophilic iodination of mesitylene is a common method for synthesizing its iodo-derivatives. Mesitylene's three methyl groups activate the aromatic ring, facilitating electrophilic attack. However, controlling the extent of iodination to achieve the desired di-substituted product requires careful selection of reagents and reaction conditions.

A widely used method involves the reaction of mesitylene with elemental iodine in the presence of an oxidizing agent. The oxidizing agent, such as nitric acid or periodic acid, converts iodine to a more potent electrophilic species, believed to be the iodonium (B1229267) ion (I+), which then attacks the electron-rich aromatic ring. For instance, reacting mesitylene with iodine and iodic acid in an acidic medium can lead to the formation of iodo-mesitylene derivatives. researchgate.netnih.gov The reaction of mesitylene in a mixture of acetic acid, sulfuric acid, and iodic acid, followed by reduction with an aqueous solution of sodium sulfite, has been shown to produce iodinated arenes. nih.gov

Another approach utilizes N-iodosuccinimide (NIS) as the iodinating agent, often in the presence of an acid catalyst like trifluoroacetic acid. organic-chemistry.org This method offers mild reaction conditions and often leads to high yields of the desired product.

| Iodinating Agent | Oxidant/Catalyst | Key Features | Reference |

|---|---|---|---|

| Iodine (I₂) | Iodic Acid (HIO₃) / Sulfuric Acid (H₂SO₄) | Effective for producing iodoarenes from activated systems. | researchgate.netnih.gov |

| N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (TFA) | Mild conditions and generally high yields. | organic-chemistry.org |

| Iodine (I₂) | Selectfluor™ | Allows for the progressive introduction of up to three iodine atoms. | thieme-connect.com |

Role of Hypervalent Iodine Reagents in Selective Iodination

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis, offering mild and selective methods for various transformations, including iodination. acs.orgnih.govorganic-chemistry.orgacsgcipr.org These reagents, such as [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), can activate iodine for electrophilic attack under gentle conditions. mdpi.comresearchgate.net

For the synthesis of polyiodinated aromatic compounds, a system employing PIFA and elemental iodine in a solvent like chloroform (B151607) has proven effective. mdpi.comresearchgate.net This method avoids the use of strong acids or potentially hazardous reagents. mdpi.com The electrophilicity of hypervalent iodine compounds like [hydroxy(tosyloxy)iodo]mesitylene can be enhanced in fluorinated alcohols, facilitating the reaction with nucleophilic aromatic compounds. researchgate.net

The general utility of hypervalent iodine(III) compounds in halogenations is well-documented, as they are considered environmentally friendly reagents and catalysts. nih.gov Their application in generating electrophilic iodine species provides a valuable alternative to harsher, traditional methods.

Catalytic Systems and Reagent Optimization for Diiodination

Optimization of reaction conditions is crucial for maximizing the yield of the desired this compound and minimizing the formation of mono-iodinated or tri-iodinated byproducts. Research has shown that factors such as reaction temperature and the stoichiometry of the reagents play a significant role. For instance, in certain di-iodination reactions, a higher reaction temperature and an excess of the iodinating agent, such as N-iodosuccinimide (NIS), can be beneficial. researchgate.net

Catalytic systems have also been developed to improve the efficiency of iodination. For example, the iodine bromide catalyzed reaction of bromine with mesitylene has been studied, indicating the role of catalysts in halogenation reactions. acs.orgacs.org While this specific example involves bromination, the principles of catalytic activation of halogens can be extended to iodination. The use of thiourea (B124793) catalysts with 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) as the iodine source provides a regioselective iodination method for various aromatic substrates. organic-chemistry.org

| Parameter | Observation | Significance | Reference |

|---|---|---|---|

| Temperature | Higher temperatures (e.g., 120 °C) can favor di-iodination. | Influences reaction rate and selectivity. | researchgate.net |

| Reagent Stoichiometry | Excess iodinating agent (e.g., 3 equivalents of NIS) can increase the yield of di-iodinated products. | Drives the reaction towards multiple substitutions. | researchgate.net |

Functional Group Interconversions and Precursor Chemistry

An alternative to direct iodination is the synthesis of this compound from already functionalized mesitylene derivatives. This approach can offer better control over the final substitution pattern.

Conversion of Halogenated Mesitylenes to Diiodo Analogues

While direct conversion of other halogenated mesitylenes (e.g., bromo- or chloro-mesitylenes) to their diiodo analogues is less commonly reported for this specific compound, such transformations are a staple in organic synthesis. These typically involve metal-halogen exchange followed by quenching with an iodine source. However, for the synthesis of this compound, direct iodination of mesitylene or derivatization from other precursors is generally more straightforward. The synthesis of 2,4-dibromo-1,3,5-trimethylbenzene (B1662037) is a known procedure, and this compound could potentially serve as a precursor. nih.gov

Derivatization from Other Trimethylbenzene Precursors

The synthesis of this compound can also be envisioned starting from other substituted trimethylbenzenes. For example, amino-substituted mesitylenes can be converted to the corresponding iodo compounds via the Sandmeyer reaction. This involves diazotization of the amino group with nitrous acid to form a diazonium salt, which is then treated with a solution of potassium iodide.

A plausible synthetic route could start from 2,4-dinitro-1,3,5-trimethylbenzene. nist.gov This dinitro compound can be synthesized by the nitration of mesitylene. Subsequent reduction of the nitro groups to amino groups would yield 2,4-diamino-1,3,5-trimethylbenzene. This diamine could then be subjected to a double Sandmeyer reaction to introduce the two iodine atoms at the desired positions. The synthesis of 2,4,6-trimethylbenzene-1,3,5-triamine (B144210) from the corresponding trinitro compound via reduction with hydrazine (B178648) hydrate (B1144303) is a known process, highlighting the feasibility of reducing nitroarenes to arylamines in this system. google.comgoogle.com

Advanced Synthetic Techniques and Yield Enhancement

The efficient synthesis of this compound hinges on the selection of appropriate iodinating agents and reaction conditions that favor the desired substitution pattern and maximize the yield.

Regioselective Synthesis: Challenges and Solutions

The primary challenge in the synthesis of this compound lies in achieving high regioselectivity. The starting material, 1,3,5-trimethylbenzene (mesitylene), possesses three activating methyl groups, which direct electrophilic substitution to the ortho and para positions. The initial iodination to form 2-iodo-1,3,5-trimethylbenzene is straightforward. However, the introduction of the second iodine atom can lead to a mixture of isomers, primarily the desired this compound and the undesired 2,6-diiodo-1,3,5-trimethylbenzene. The electronic and steric effects of the methyl groups and the first iodine atom influence the position of the second substitution.

To overcome this challenge, various regioselective iodination methods have been developed. One effective approach involves the use of N-iodosuccinimide (NIS) in the presence of a catalytic amount of an acid, such as trifluoroacetic acid . This system has been shown to be highly effective for the regioselective iodination of electron-rich aromatic compounds, including mesitylene, often favoring para-substitution. researchgate.net

Another powerful method for the controlled di-iodination of polyalkylbenzenes utilizes a combination of iodine and a strong oxidizing agent , such as periodic acid (H₅IO₆) or iodic acid (HIO₃), often in a mixture of acetic acid and sulfuric acid. scispace.comresearchgate.net These reagents generate a highly electrophilic iodine species in situ, which can lead to high yields of di-iodinated products. The reaction conditions, including temperature and the ratio of reactants, can be fine-tuned to optimize the formation of the desired 2,4-diiodo isomer. For instance, heating the reaction mixture can drive the reaction to completion. orgsyn.org

The choice of solvent also plays a crucial role in directing the regioselectivity of the iodination reaction.

A summary of common iodination methods and their general applicability is presented in the table below.

| Iodinating Reagent System | General Applicability & Selectivity | Reference |

| N-Iodosuccinimide (NIS) / Trifluoroacetic Acid (cat.) | Effective for electron-rich aromatics, often para-selective. | researchgate.net |

| Iodine / Periodic Acid (H₅IO₆) | Convenient for preparing mono- or di-iodo derivatives of polyalkylbenzenes in high yields. | scispace.comorgsyn.org |

| Iodine / Iodic Acid (HIO₃) | Accelerated iodination, particularly with the addition of sulfuric acid. | researchgate.net |

Purification Methodologies for Research-Grade Material

Obtaining research-grade this compound necessitates the removal of unreacted starting materials, the mono-iodinated intermediate, and, most importantly, the isomeric 2,6-diiodo-1,3,5-trimethylbenzene byproduct. The primary techniques employed for this purpose are recrystallization and chromatography.

Recrystallization is a widely used and effective method for purifying solid organic compounds. wisc.eduresearchgate.net The choice of solvent is critical; an ideal solvent will dissolve the desired compound sparingly at room temperature but readily at its boiling point, while the impurities will either be highly soluble or insoluble at all temperatures. uobaghdad.edu.iq For this compound, ethanol has been reported as a suitable solvent for recrystallization, yielding the purified product upon cooling. lookchem.com The process typically involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of well-defined crystals of the pure compound, which can then be isolated by filtration. mnstate.edu The use of a mixed solvent system can also be a valuable strategy when a single solvent does not provide the desired solubility characteristics. mnstate.edu

Chromatographic techniques offer a high degree of separation for isomeric mixtures. Column chromatography using a stationary phase such as silica (B1680970) gel is a standard method for separating organic compounds based on their differential adsorption. While specific details for the chromatographic separation of diiodomesitylene isomers are not extensively documented in readily available literature, the principles of chromatography for separating positional isomers are well-established. chromforum.org The choice of eluent (mobile phase) is crucial and is typically determined empirically to achieve the best separation. A solvent system with the appropriate polarity will allow the different isomers to travel through the column at different rates, enabling their individual collection. For challenging separations of isomers, advanced techniques such as High-Performance Liquid Chromatography (HPLC) can be employed, often providing superior resolution. nih.gov

The purity of the final product is typically assessed by analytical techniques such as melting point determination and spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy.

Advanced Spectroscopic and Structural Characterization of 2,4 Diiodo 1,3,5 Trimethylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By analyzing the behavior of atomic nuclei in a magnetic field, both proton (¹H) and carbon-13 (¹³C) NMR provide unique data on the chemical environment, connectivity, and symmetry of the target molecule.

The ¹H NMR spectrum of 2,4-Diiodo-1,3,5-trimethylbenzene is characterized by distinct signals corresponding to its aromatic and methyl protons. Due to the substitution pattern, the molecule lacks high symmetry, resulting in chemically non-equivalent methyl groups. The single aromatic proton (H-6) is expected to appear as a singlet, as it has no adjacent protons for spin-spin coupling. The three methyl groups at positions 1, 3, and 5 are also anticipated to appear as distinct singlets.

Predicted ¹H NMR data highlights these features, providing expected chemical shifts that are influenced by the electronic effects of the iodine substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic C-H | ~7.4 ppm | Singlet |

Note: Predicted values can vary based on the solvent and prediction software.

For comparison, the highly symmetrical, unsubstituted parent molecule, 1,3,5-trimethylbenzene (mesitylene), shows only two signals: a singlet for the three equivalent aromatic protons at approximately 6.78 ppm and a singlet for the nine equivalent methyl protons at around 2.26 ppm. docbrown.info The introduction of two iodine atoms breaks this symmetry, leading to a more complex spectrum for the diiodo derivative.

The ¹³C NMR spectrum provides further structural confirmation by detecting the different carbon environments within the molecule. For this compound, nine distinct signals are expected, corresponding to the six unique aromatic carbons and the three unique methyl carbons. The carbons directly bonded to iodine (C-2 and C-4) are shifted significantly upfield to lower ppm values due to the heavy atom effect of iodine. The other aromatic carbons and the methyl carbons resonate at chemical shifts typical for substituted benzenes. docbrown.info

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C1, C3, C5 (Methyl-substituted) | 140 - 150 |

| C6 (Hydrogen-substituted) | ~135 |

| C2, C4 (Iodine-substituted) | 100 - 110 |

Note: Data is based on predicted values and general ranges for similar structures. guidechem.com

In the parent compound 1,3,5-trimethylbenzene, the high symmetry results in only three carbon signals: one for the three equivalent methyl-substituted aromatic carbons, one for the three equivalent hydrogen-substituted aromatic carbons, and one for the three equivalent methyl carbons. docbrown.info

Mass Spectrometry for Molecular and Fragment Ion Analysis

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns upon ionization. The compound has a molecular formula of C₉H₁₀I₂ and a calculated molecular weight of approximately 371.98 g/mol . guidechem.com

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of approximately 372. A characteristic feature in the mass spectra of iodine-containing compounds is the significant isotopic peak at M+1 due to the natural abundance of ¹³C.

The fragmentation of this compound is expected to proceed through characteristic pathways for iodoaromatic compounds. Common fragmentation steps include the loss of an iodine atom and methyl groups.

Table 3: Expected Key Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Description | Approximate m/z |

|---|---|---|

| [C₉H₁₀I₂]⁺ | Molecular Ion | 372 |

| [C₉H₁₀I]⁺ | Loss of one Iodine atom | 245 |

| [C₉H₇I]⁺ | Loss of one Iodine and one Methyl radical | 230 |

| [C₉H₁₀]⁺ | Loss of two Iodine atoms | 120 |

The fragmentation pattern provides a fingerprint that helps confirm the identity of the compound. For instance, the fragmentation of the related compound 1,3,5-trimethylbenzene primarily shows a strong molecular ion peak at m/z 120 and a base peak at m/z 105, corresponding to the loss of a methyl radical to form a stable tropylium-like cation. docbrown.info

X-ray Crystallography and Solid-State Structural Analysis

Diffraction methods are indispensable for the unambiguous determination of the three-dimensional arrangement of atoms in the solid state, providing precise data on bond lengths, bond angles, and intermolecular interactions.

Table 4: Crystallographic Data for the Analogous Compound 2,4-Dibromo-1,3,5-trimethylbenzene (B1662037)

| Parameter | Value |

|---|---|

| CCDC Number | 219574 |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 16.596 (3) |

| b (Å) | 10.380 (2) |

| c (Å) | 6.0140 (12) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Source: Based on data for the dibromo-analogue. nih.gov

These studies can reveal non-covalent interactions, such as halogen bonding (I···I or I···π) and C-H···I contacts, which govern the crystal packing arrangement.

While X-ray diffraction is the standard for determining heavy atom positions, it is less effective at precisely locating hydrogen atoms. Neutron diffraction is a powerful complementary technique because neutrons scatter effectively from hydrogen (or deuterium) nuclei. stfc.ac.uk This allows for the accurate determination of hydrogen atom positions and the detailed geometry of methyl groups, including their rotational orientation.

No neutron diffraction studies have been performed specifically on this compound. However, neutron diffraction studies on other aromatic compounds, such as benzene (B151609) and toluene, have provided detailed descriptions of their local structure in the liquid state. nih.gov For a molecule like this compound, a neutron diffraction study could unequivocally resolve the orientation of the methyl groups relative to the iodine atoms and the aromatic ring. This information is critical for accurately mapping weak intermolecular interactions, such as C-H···I hydrogen bonds, which play a subtle but important role in crystal engineering and the physical properties of the material. The primary challenges for this technique are the need for much larger crystals than required for X-ray diffraction and the high background scattering from hydrogen, which often necessitates isotopic substitution with deuterium. stfc.ac.uk

Analysis of Molecular Conformation and Packing in the Crystalline State

The crystalline structure of this compound is anticipated to be significantly influenced by the steric bulk of the iodine atoms and methyl groups. Although a specific crystal structure determination for this compound is not publicly available, insights can be drawn from the crystallographic data of related substituted mesitylene (B46885) derivatives, such as 2,4-dibromo-1,3,5-trimethylbenzene and 1,3,5-trimethyl-2,4-dinitrobenzene.

In the case of 1,3,5-trimethyl-2,4-dinitrobenzene, the nitro groups are substantially twisted out of the plane of the benzene ring, with dihedral angles of 55.04° and 63.23°. nih.gov This distortion from planarity is a direct consequence of minimizing steric repulsion between the nitro groups and the adjacent methyl groups. The molecules in the crystal lattice of this dinitro-analogue are organized into stacks, primarily governed by weak C-H···O interactions. nih.gov

Table 1: Comparison of Crystallographic Data for Related Substituted Mesitylenes

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |

| 1,3,5-Trimethyl-2,4-dinitrobenzene | C₉H₁₀N₂O₄ | Orthorhombic | Pnma | 4.136 | 13.916 | 17.194 | 90 | 90 | 90 | 989.6 | 4 | nih.gov |

| 2,4-Dibromo-1,3,5-trimethylbenzene | C₉H₁₀Br₂ | Monoclinic | P2₁/c | - | - | - | 90 | - | 90 | - | - | nih.gov |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

The vibrational spectrum of this compound can be predicted by considering the characteristic frequencies of the functional groups present and the influence of the heavy iodine substituents. While specific experimental IR and Raman data for this compound are not available, the analysis can be based on the known spectra of mesitylene (1,3,5-trimethylbenzene) and other halogenated aromatic compounds. docbrown.info

The infrared (IR) and Raman spectra will be dominated by vibrations of the benzene ring, the methyl groups, and the carbon-iodine bonds.

Aromatic Ring Vibrations:

C-H Stretching: The aromatic C-H stretching vibrations are expected to appear in the region of 3100-3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring typically give rise to a series of bands in the 1600-1400 cm⁻¹ region. For 1,3,5-trimethylbenzene, characteristic peaks are observed near 1600 and 1500 cm⁻¹. docbrown.info

Methyl Group Vibrations:

C-H Stretching: The symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl groups are expected in the 2975-2845 cm⁻¹ range. docbrown.info

C-H Bending: The symmetric and asymmetric bending (scissoring) vibrations of the methyl groups typically occur around 1470-1370 cm⁻¹. docbrown.info

Carbon-Iodine Vibrations:

C-I Stretching: The C-I stretching vibrations are expected at lower frequencies due to the heavy mass of the iodine atom. These bands are typically found in the 600-500 cm⁻¹ region of the spectrum. These modes may be weak in the IR spectrum but could show stronger intensity in the Raman spectrum.

C-I Bending: The in-plane and out-of-plane bending vibrations involving the iodine atoms will occur at even lower wavenumbers, likely below 400 cm⁻¹.

Table 2: Predicted Vibrational Modes for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium |

| Methyl C-H Asymmetric Stretch | ~2975 | Strong | Strong |

| Methyl C-H Symmetric Stretch | ~2870 | Strong | Strong |

| Aromatic C=C Stretch | 1600 - 1580 | Medium-Strong | Medium-Strong |

| Aromatic C=C Stretch | 1500 - 1470 | Medium-Strong | Medium-Strong |

| Methyl C-H Asymmetric Bend | ~1460 | Medium | Medium |

| Methyl C-H Symmetric Bend | ~1380 | Medium | Medium |

| C-I Stretch | 600 - 500 | Weak-Medium | Strong |

| C-I Bending Modes | < 400 | Weak-Medium | Medium-Strong |

Reactivity and Mechanistic Investigations of 2,4 Diiodo 1,3,5 Trimethylbenzene

Reactivity of the Aromatic Ring in 2,4-Diiodo-1,3,5-trimethylbenzene

The reactivity of the benzene (B151609) core is significantly influenced by its substituents. The three methyl groups are electron-donating and activating, while the two iodo groups are deactivating yet ortho-, para-directing.

In this compound, five of the six positions on the benzene ring are substituted. The only available position for an electrophilic aromatic substitution (EAS) is at carbon 6. The methyl groups at positions 1, 3, and 5 are activating and ortho-, para-directing. The iodo groups at positions 2 and 4 are deactivating due to their inductive effect but are also ortho-, para-directing.

The directing effects of the existing substituents converge on the single remaining unsubstituted position (C6). The methyl group at C1 directs ortho to C6, the methyl group at C5 directs ortho to C6, and the iodo group at C4 directs ortho to C5 and C3. The cumulative effect strongly favors electrophilic attack at the C6 position. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to yield a single primary product, the 2,4-diiodo-6-substituted-1,3,5-trimethylbenzene derivative.

Nucleophilic aromatic substitution (NAS) on aryl halides typically proceeds through two primary mechanisms: the SNAr (addition-elimination) mechanism and the elimination-addition (benzyne) mechanism.

The SNAr mechanism requires the presence of strong electron-withdrawing groups (like -NO2) positioned ortho or para to the leaving group (the halogen). These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms upon nucleophilic attack. The structure of this compound is characterized by electron-donating methyl groups, which destabilize such an intermediate. Consequently, the SNAr pathway is highly unfavorable for this compound under typical conditions.

The benzyne (B1209423) mechanism involves the elimination of HX from the aryl halide using a very strong base (like NaNH2) to form a highly reactive benzyne intermediate, which is then attacked by a nucleophile. While theoretically possible, the formation of the necessary benzyne from this compound would be sterically hindered and electronically disfavored compared to simpler aryl halides.

Reactivity at the Methyl Substituents

The three methyl groups on the aromatic ring provide additional sites for chemical reactivity, primarily through oxidation and radical-mediated reactions.

The benzylic protons of the methyl groups are susceptible to oxidation. Analogous to the parent compound, 1,3,5-trimethylbenzene (mesitylene), which can be oxidized to trimesic acid with strong oxidizing agents like nitric acid, the methyl groups of this compound can be converted to carboxylic acids. pearson.com Milder, more selective oxidizing agents can lead to the formation of corresponding aldehydes. pearson.com

Recent advancements in electrochemical methods allow for the site-selective oxidation of methylarenes to aromatic acetals, which can then be hydrolyzed to aldehydes. nih.gov This technique offers a high degree of control and avoids the use of harsh chemical oxidants, potentially allowing for the selective oxidation of one or more methyl groups on the this compound core. nih.gov The specific products would depend on the reaction conditions and the relative reactivity of the non-equivalent methyl groups at the C1, C3, and C5 positions.

The benzylic hydrogens of the methyl groups are susceptible to abstraction by free radicals, initiating radical chain reactions. wikipedia.orglibretexts.org A common transformation is free-radical halogenation, often using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or peroxide) or UV light. chadsprep.com This reaction selectively brominates the benzylic position.

For this compound, this reaction would be expected to produce mono-, di-, or tri-brominated methyl groups, depending on the stoichiometry of NBS used. For instance, reaction with one equivalent of NBS would likely lead to a mixture of 2,4-diiodo-1-(bromomethyl)-3,5-dimethylbenzene, 2,4-diiodo-3-(bromomethyl)-1,5-dimethylbenzene, and 2,4-diiodo-5-(bromomethyl)-1,3-dimethylbenzene. These resulting benzylic halides are versatile intermediates for further synthetic transformations.

Metal-Mediated and Cross-Coupling Reactions

The carbon-iodine bonds in this compound are prime sites for metal-catalyzed cross-coupling reactions. Aryl iodides are among the most reactive substrates for these transformations, undergoing oxidative addition to palladium(0) catalysts more readily than aryl bromides or chlorides. wikipedia.orglibretexts.orgnih.govlibretexts.org This allows for powerful carbon-carbon and carbon-heteroatom bond-forming reactions such as the Suzuki, Sonogashira, and Heck couplings.

Given the presence of two C-I bonds, both mono- and di-substitution products can be synthesized by controlling the stoichiometry of the coupling partners. A double coupling provides a straightforward route to complex, symmetrically substituted mesitylene (B46885) derivatives.

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.orgyoutube.com The reaction of this compound with two equivalents of a terminal alkyne, such as (trimethylsilyl)acetylene, would yield the corresponding dialkynylated product. wikipedia.org This provides a versatile method for introducing alkynyl functionalities.

Suzuki Coupling: The Suzuki reaction couples aryl halides with organoboron compounds (like boronic acids or esters) and is a robust method for forming biaryl structures. nih.govlibretexts.orgmdpi.comasianpubs.org Reacting this compound with two equivalents of an arylboronic acid would produce a 2,4-diaryl-1,3,5-trimethylbenzene derivative.

Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling an aryl halide with an alkene. wikipedia.orgyoutube.comnih.gov The reaction of this compound with an alkene like styrene (B11656) or an acrylate (B77674) ester would introduce vinyl groups onto the aromatic core.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, several methodologies are of particular importance, including the Suzuki-Miyaura, Sonogashira, and Heck couplings.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the diiodo-arene with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org The differential reactivity of the two C-I bonds in this compound can be exploited to achieve selective mono- or diarylation. The iodine at the 4-position is generally more reactive than the one at the 2-position due to reduced steric hindrance. By carefully controlling the reaction conditions, such as the stoichiometry of the boronic acid, the nature of the catalyst and ligands, the base, and the temperature, selective mono-arylation can be achieved. Subsequent coupling at the second iodo-position with a different boronic acid can lead to the synthesis of unsymmetrical biaryls.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. organic-chemistry.orgorganic-chemistry.org In the case of this compound, selective monoalkynylation is achievable, primarily at the more accessible 4-position. organic-chemistry.org The general reactivity trend for halides in Sonogashira coupling is I > Br > Cl > F, making diiodo compounds highly reactive substrates. organic-chemistry.org The choice of palladium catalyst, copper(I) co-catalyst, base, and solvent are crucial in controlling the selectivity of the reaction. Copper-free Sonogashira protocols have also been developed and can offer advantages in certain synthetic applications. chemrxiv.org

Heck Reaction: The Heck reaction involves the coupling of an alkene with an aryl halide. nih.govnih.gov The regioselectivity of the Heck reaction with dihaloarenes can be influenced by both electronic and steric factors. libretexts.org For this compound, the reaction with an alkene would be expected to occur preferentially at the 4-position. The outcome of the reaction, in terms of the position of the new C-C bond on the alkene (linear vs. branched product), is dependent on the nature of the alkene, the palladium catalyst, and the reaction conditions. libretexts.org

Below is a table summarizing typical conditions for these cross-coupling reactions.

| Reaction | Catalyst | Ligand | Base | Solvent | Typical Temperature |

| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF | 80-120 °C |

| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, Piperidine | THF, DMF | Room Temp - 80 °C |

| Heck | Pd(OAc)₂ | PPh₃, (o-tolyl)₃P | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-140 °C |

Organometallic Intermediates and Reaction Pathways

The mechanism of palladium-catalyzed cross-coupling reactions generally proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

The second step is transmetalation , where the organic group from the coupling partner (e.g., the aryl group from the organoboron reagent in a Suzuki reaction or the alkynyl group from the copper acetylide in a Sonogashira reaction) is transferred to the palladium center, displacing the iodide. This forms a diorganopalladium(II) complex.

The final step is reductive elimination , where the two organic groups on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

For the second C-I bond to react, the mono-substituted product must re-enter the catalytic cycle. The selectivity for mono- versus di-functionalization depends on the relative rates of the first and second coupling reactions.

Mechanistic Studies of Transformation Processes

Detailed mechanistic studies on the transformation of this compound are scarce in the literature. However, by drawing parallels with studies on other dihaloarenes, we can infer the likely mechanistic aspects.

Investigation of Reaction Intermediates

The investigation of reaction intermediates in palladium-catalyzed cross-coupling reactions is challenging due to their transient nature. However, techniques such as low-temperature NMR spectroscopy, mass spectrometry, and in situ IR spectroscopy can provide valuable insights. For reactions involving this compound, the key intermediates to investigate would be the initial oxidative addition products, the arylpalladium(II) iodide complexes.

Spectroscopic studies on similar systems have allowed for the characterization of such intermediates, confirming their structure and providing information about their stability and subsequent reactivity. The isolation and characterization of these intermediates can help in understanding the factors that control selectivity in the coupling of dihaloarenes.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are crucial for understanding the factors that influence the rate of a reaction and for elucidating the reaction mechanism. For the palladium-catalyzed cross-coupling of this compound, determining the reaction rates for the coupling at the 2- and 4-positions would provide quantitative information on the selectivity.

The rate law for the reaction can be determined by monitoring the concentration of reactants and products over time under different initial concentrations. Such studies on related systems have often shown that the oxidative addition step is rate-limiting. The rate of this step is influenced by the nature of the halide (I > Br > Cl), the electronic properties of the aryl halide, and the steric environment around the C-X bond.

A hypothetical kinetic study for the mono-arylation of this compound could involve the following parameters:

| Parameter | Description | Expected Influence on Rate |

| Concentration of this compound | Initial concentration of the substrate. | First-order dependence if oxidative addition is rate-limiting. |

| Concentration of Palladium Catalyst | Initial concentration of the palladium precursor. | First-order dependence on the active catalyst concentration. |

| Concentration of Organoboron Reagent | Initial concentration of the coupling partner. | Zero-order dependence if transmetalation is fast. |

| Temperature | Reaction temperature. | Rate increases with temperature (Arrhenius relationship). |

By systematically varying these parameters and measuring the initial reaction rates, a detailed understanding of the reaction kinetics can be obtained, providing valuable information for optimizing reaction conditions and controlling product selectivity.

Theoretical and Computational Studies of 2,4 Diiodo 1,3,5 Trimethylbenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the electron density) of many-body systems, in particular atoms, molecules, and the condensed phases.

Prediction of Molecular Geometry and Conformational Preferences

No specific studies providing DFT-calculated bond lengths, bond angles, or dihedral angles for the preferred conformations of 2,4-diiodo-1,3,5-trimethylbenzene were found. Such calculations would typically reveal distortions in the benzene (B151609) ring from a perfect hexagon due to the steric bulk and electronic effects of the iodine and methyl substituents.

Analysis of Frontier Molecular Orbitals and Reactivity Descriptors

Information regarding the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound is not available. Analysis of these orbitals and derived reactivity descriptors (e.g., electronegativity, hardness, and Fukui functions) would provide insight into the molecule's susceptibility to electrophilic and nucleophilic attack.

Calculation of Reaction Energy Barriers and Transition States

There are no available published data on the calculated energy barriers or the geometries of transition states for reactions involving this compound. These calculations are crucial for understanding reaction mechanisms and predicting reaction rates.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

Molecular dynamics simulations provide a method for analyzing the time-dependent behavior of a molecular system, offering insights into conformational changes and interactions with the environment.

Investigation of Methyl Group Rotational Barriers and Dynamics

Specific molecular dynamics simulations or DFT calculations detailing the energy barriers to rotation for the three distinct methyl groups in this compound have not been reported. It would be expected that the methyl group positioned between two iodine atoms would experience a significantly different rotational landscape compared to the other two methyl groups.

Solvent Effects on Molecular Conformation and Reactivity

There is no available literature detailing molecular dynamics studies on the influence of different solvents on the conformational preferences or reactivity of this compound. Such simulations would clarify how solvent polarity and interactions affect the molecule's behavior in solution.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical model that partitions the electron density of a molecule into atomic basins, allowing for the quantitative description of atomic properties and the nature of chemical bonds. This analysis is based on the topology of the electron density, ρ(r), a fundamental and observable property of a molecular system.

Key to this analysis are critical points in the electron density, where the gradient of the density is zero. Of particular importance are bond critical points (BCPs), which are found along the path of maximum electron density between two bonded atoms, known as the bond path. The properties of the electron density at these BCPs provide significant insight into the nature of the interaction.

Elucidation of Non-Covalent Interactions, including Halogen Bonding

QTAIM is also exceptionally well-suited for identifying and characterizing non-covalent interactions, which are crucial in determining the supramolecular chemistry and crystal packing of molecules. For this compound, this would include the analysis of potential intramolecular and intermolecular non-covalent interactions.

A key non-covalent interaction that would be of interest is halogen bonding. This is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In the solid state, iodine atoms of one molecule could interact with electron-rich regions of a neighboring molecule, such as the π-system of the benzene ring or another iodine atom.

Furthermore, intramolecular non-covalent interactions, such as those between the bulky iodine atoms and the adjacent methyl groups, could be investigated. These steric interactions can influence the molecule's conformation.

A QTAIM analysis would search for bond paths and bond critical points between atoms that are not formally bonded. The presence of such a BCP is an indicator of an interaction. The properties at these BCPs for non-covalent interactions are characterized by low electron density and positive Laplacian values.

Hypothetical QTAIM Data for Non-Covalent Interactions in this compound

| Interaction Type | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Nature of Interaction |

| Intermolecular I···I | ~0.005 - 0.015 | Positive | Halogen Bond |

| Intermolecular I···π | ~0.003 - 0.010 | Positive | Halogen Bond |

| Intramolecular I···H (methyl) | ~0.002 - 0.008 | Positive | Steric/van der Waals |

Note: This table is illustrative and based on general values for such interactions. The existence and properties of these interactions would need to be confirmed by actual quantum chemical calculations.

Advanced Applications in Chemical Sciences

Role in Supramolecular Chemistry and Non-Covalent Interactions

Supramolecular chemistry relies on the power of non-covalent interactions to construct large, well-ordered assemblies from smaller molecular components. In this field, 2,4-Diiodo-1,3,5-trimethylbenzene serves as an exemplary building block, primarily through the predictable and directional nature of halogen bonding.

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom with a region of positive electrostatic potential (a σ-hole) acts as an electrophilic species, attracting an electron donor. The iodine atoms in this compound are particularly effective halogen bond donors, making the molecule a valuable tool in crystal engineering—the design and synthesis of solid-state molecular crystals with desired structures and properties.

In the crystalline state, the two iodine atoms can form strong and specific interactions with halogen bond acceptors, such as nitrogen or oxygen atoms on adjacent molecules. These interactions act as a reliable "supramolecular glue," directing how the molecules arrange themselves. Studies on analogous compounds, like 1,3-dibromo-2,4,6-trimethyl-benzene, reveal that the interplay between halogen atoms and methyl groups dictates the molecular packing in the crystal lattice. For instance, the Me2 group (between two bromine atoms) in dibromomesitylene remains a quasi-free rotor even in the crystal state due to the specific local symmetry created by the molecular packing. unt.edu Similarly, the crystal structure of 1,3,5-triiodo-2,4,6-trimethylbenzene shows significant distortion from ideal symmetry, with the bulky iodine atoms influencing the bond angles and molecular planarity. nih.gov These findings underscore how the iodine substituents on the trimethylbenzene scaffold guide the formation of predictable, ordered solid-state architectures. unt.edumdpi.com The reliability of these interactions allows chemists to design crystals with specific topologies and physical characteristics. rsc.org

The defined geometry of this compound makes it an ideal candidate for constructing complex supramolecular assemblies. The angular disposition of the two iodine atoms allows the molecule to function as a pre-organized node or linker. When combined with complementary molecules that can accept halogen bonds, it can self-assemble into larger, ordered structures. rsc.org

This "bottom-up" approach can lead to the formation of various supramolecular architectures:

1D Chains: If linked with a linear bidentate halogen bond acceptor, the molecules can form infinite one-dimensional chains.

2D Networks: By using multi-topic acceptors, it is possible to create two-dimensional sheets or networks. These networks can exhibit cavities, which may be occupied by guest molecules. mdpi.com

Discrete Dimers and Clusters: The molecule can form well-defined dimers or small clusters through self-complementary halogen bonding or with other species, a foundational step in creating more complex systems. mdpi.com

The principles of using such building blocks have been demonstrated in systems where tripodal molecules based on triethylbenzene (B13742051) scaffolds form intricate hydrogen-bonded networks and cavities. mdpi.commdpi.com This rational design, guided by strong and directional non-covalent forces like halogen bonding, is central to creating functional materials for applications such as molecular recognition and guest encapsulation. rsc.org

Building Block in Materials Science

The reactivity of the carbon-iodine bonds, combined with the robust and sterically defined trimethylbenzene core, positions this compound as a versatile building block for a new generation of advanced materials.

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline, porous materials with exceptionally high surface areas and tunable properties. nih.govrsc.org The synthesis of these materials relies on the connection of organic building blocks (linkers) into extended networks through strong covalent or coordination bonds. researchgate.netresearchgate.net

While direct use of this compound in published COF or MOF syntheses is not prominent, its structure is highly suitable for this purpose. The two iodine atoms can participate in various carbon-carbon bond-forming reactions (e.g., Sonogashira, Suzuki, or Ullmann coupling), which are commonly used to create the rigid covalent linkages of a COF. Its angular geometry would make it a valuable node for producing 2D or 3D frameworks with specific topologies. nih.govgoogle.com

| Framework Type | Potential Role of this compound | Key Reactions | Resulting Properties |

|---|---|---|---|

| Covalent Organic Frameworks (COFs) | Angular building block (node) | Sonogashira, Suzuki, Ullmann coupling | High porosity, thermal stability, defined pore structure |

| Metal-Organic Frameworks (MOFs) | Precursor for organic linker | Functional group conversion (e.g., to -COOH), followed by coordination to metal ions | Tunable porosity, high surface area, catalytic sites |

Conjugated polymers are a cornerstone of organic electronics, finding use in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net The synthesis of these materials often involves the polymerization of di-halogenated aromatic monomers with other co-monomers through metal-catalyzed cross-coupling reactions. nih.govwikipedia.org

This compound is an excellent candidate for such polymerizations. The C-I bonds are highly reactive in cross-coupling reactions, allowing for efficient polymer chain formation. By polymerizing this di-iodo monomer with, for example, a diboronic acid or distannane derivative, a conjugated polymer can be synthesized. The 1,3,5-trimethylbenzene unit would be incorporated into the polymer backbone, influencing several key properties:

Solubility: The methyl groups can enhance the polymer's solubility in organic solvents, which is crucial for solution-based processing and device fabrication.

Morphology: The steric bulk of the methyl groups can affect how the polymer chains pack in the solid state, influencing the material's electronic properties.

Electronic Properties: The benzene (B151609) core is an active part of the conjugated system, and its electronic nature can be tuned through the choice of co-monomer. researchgate.net

The ability to create tailored conjugated polymers through simple synthetic steps is essential for the advancement of organic electronic materials. researchgate.net

Dendrimers are highly branched, three-dimensional macromolecules with a well-defined structure. Their synthesis involves a stepwise, repetitive sequence of reactions that builds the molecule generation by generation from a central core.

With its two reactive sites and rigid core, this compound can serve as the foundational core (generation 0) for the construction of dendrimers. The synthetic process would involve:

Functionalization: The two iodo groups are reacted to introduce new branching points. For example, a Sonogashira coupling with an acetylene-containing monomer that has multiple protected functional groups.

Deprotection: The protecting groups are removed, revealing new reactive sites on the periphery of the first generation.

Repetition: The process is repeated, adding successive layers (generations) and exponentially increasing the number of terminal groups and the molecular weight.

This synthetic control allows for the creation of large, precise macromolecular architectures where the trimethylbenzene unit sits (B43327) at the very center, dictating the initial geometry of the entire structure.

Scaffold for Ligand Design and Coordination Chemistry

The rigid, pre-organized structure of the 1,3,5-trimethylbenzene core, combined with the reactive C-I bonds at the 2 and 4 positions, makes this compound a valuable platform for constructing sophisticated ligands for use in coordination chemistry.

Synthesis of Polydentate Ligands

The two iodine atoms on the this compound ring serve as highly effective functional handles for elaboration into multidentate ligand systems through well-established cross-coupling reactions. The reactivity of the carbon-iodine bond allows for the strategic introduction of various donor groups, transforming the simple aromatic scaffold into a chelating molecule.

The synthesis of these ligands typically relies on palladium-catalyzed cross-coupling reactions, where the diiodo-compound acts as a key building block. By carefully selecting the coupling partner, chemists can append a wide array of coordinating moieties. For instance, reactions such as the Suzuki, Sonogashira, and Heck couplings are instrumental in this process. These reactions allow for the formation of new carbon-carbon bonds, attaching functionalized groups at the iodinated positions. mdpi.com

This synthetic strategy opens the door to creating extended linkers and ligands with precisely defined geometries, which are of significant interest for the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). mdpi.com The table below summarizes the common coupling reactions used to functionalize this compound for ligand synthesis.

| Coupling Reaction | Coupling Partner | Resulting Linkage | Example Coordinating Group Introduced |

| Suzuki Coupling | Organoboron compounds (e.g., boronic acids) | C-C single bond | Pyridyl, Carboxyl-functionalized phenyl |

| Sonogashira Coupling | Terminal alkynes | C-C triple bond (alkyne) | Ethynylpyridine, Phenylacetylene |

| Heck Coupling | Alkenes | C-C double bond (alkene) | Vinylpyridine, Styrene (B11656) derivatives |

| Buchwald-Hartwig Amination | Amines | C-N single bond | Bipyridyl amines, Phenanthroline amines |

By employing coupling partners that themselves contain multiple donor atoms (like bipyridine or phenanthroline), it is possible to generate polydentate ligands capable of forming stable, multi-coordinate bonds with metal ions.

Complexation Studies with Metal Centers

Once synthesized, ligands derived from this compound are used in complexation studies with various transition metals and actinides. The design of the ligand, with its two donor arms extending from the central mesitylene (B46885) core, makes it particularly suitable for creating bimetallic complexes where the benzene ring acts as a bridging spacer.

In these arrangements, the ligand can hold two metal centers at a fixed distance, facilitating studies into metal-metal interactions. researchgate.net Research in this area investigates the electronic communication between the metal centers through the π-system of the bridging ligand. researchgate.net Techniques such as cyclic voltammetry are employed to probe the redox properties of the resulting bimetallic complexes and determine the extent of electronic coupling. researchgate.net

Furthermore, UV-visible/NIR absorption spectroscopy is used to analyze the electronic transitions within the complex, including the f-f transitions in actinide complexes. researchgate.net Changes in the intensity and energy of these transitions upon formation of the bimetallic species can provide evidence for through-ligand electronic communication. researchgate.net The parent mesitylene structure is known to act as a ligand in organometallic chemistry, such as in the complex [(η⁶-C₆H₃Me₃)Mo(CO)₃], highlighting the inherent coordinating potential of this aromatic system. wikipedia.org

Applications in Catalysis Research

The unique electronic and steric properties of this compound and its derivatives make them relevant in the field of catalysis, both as substrates for catalytic transformations and as precursors for new catalytic systems.

Substrate in Electrophilic and Nucleophilic Catalytic Processes

This compound is an important substrate, particularly in palladium-catalyzed cross-coupling reactions which are fundamental to modern organic synthesis. In these catalytic cycles, the carbon-iodine bond undergoes oxidative addition to a low-valent metal center (typically Pd(0)). This step is characteristic of many catalytic processes that form new carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond compared to C-Br or C-Cl bonds makes this substrate highly efficient in these transformations.

Development of Novel Catalyst Supports or Precursors

The trimethylbenzene framework is a recognized component in the synthesis of advanced materials for catalysis. The parent compound, 1,3,5-trimethylbenzene (mesitylene), is used as a swelling agent in the synthesis of mesocellular foam (MCF) silica (B1680970). researchgate.net These foams, which have large pore sizes and high surface areas, serve as excellent supports for catalytically active metal nanoparticles, such as iron(III) used in the degradation of organic dyes. researchgate.net

Building on this, this compound offers further potential as a functionalized precursor for catalyst development. Its two reactive iodine sites can be used to:

Anchor Catalytic Species: The molecule can be polymerized or grafted onto a larger support material, with the iodine atoms serving as specific anchoring points for attaching homogeneous catalysts, preventing them from leaching into the reaction medium.

Form Organometallic Catalyst Precursors: The diiodo-derivative can be a starting point for the synthesis of discrete organometallic complexes that may themselves possess catalytic activity. The mesityl group can act as a bulky, electron-donating ligand that stabilizes the metal center and influences its catalytic performance. wikipedia.org

The table below outlines the potential roles of the this compound scaffold in catalysis.

| Role | Function | Example Application |

| Swelling Agent Precursor | The parent mesitylene structure is used to create high-surface-area foams. | Synthesis of Mesocellular Foam (MCF) for catalyst supports. researchgate.net |

| Functional Monomer | Polymerized to create a functional support material. | Creating polymers with specific sites for grafting metal catalysts. |

| Catalyst Ligand Precursor | The diiodo-scaffold is functionalized to create a ligand for a catalyst. | Synthesis of organometallic complexes with tailored steric and electronic properties. wikipedia.org |

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules, and the derivatization of 2,4-Diiodo-1,3,5-trimethylbenzene is a prime area for such innovations. Sustainable synthesis strategies aim to minimize waste, reduce the use of hazardous materials, and improve energy efficiency.

Sustainable Synthesis Approaches: Research into the synthesis of related iodinated compounds has highlighted several sustainable practices that are applicable to the chemistry of this compound. These include:

Waste-Minimized Iodination: Protocols are being developed to reduce waste in iodination reactions. For instance, a waste-minimized process for synthesizing iodinated hexa-aryl borazines has been reported, which could inspire greener methods for producing diiodomesitylene derivatives. researchgate.netrsc.org

Use of Greener Solvents: The replacement of hazardous halogenated solvents with more benign alternatives is a key goal. Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources and is immiscible with water, offer a safer and more sustainable alternative to dichloromethane (B109758) for various reactions, including extractions and some oxidations. acs.org

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for automated, high-throughput synthesis. While specific studies on the integration of this compound into flow systems are not yet prevalent, its potential is considerable. The compound's two iodine atoms can be selectively functionalized in sequential reactions. A flow setup would be ideal for such multi-step syntheses, allowing for the precise control of reaction conditions (temperature, pressure, and residence time) at each step. This is particularly relevant for organometallic transformations, such as metal-halogen exchange or cross-coupling reactions, where intermediates may be unstable.

The table below outlines potential sustainable and flow chemistry applications for the derivatization of this compound.

| Research Area | Key Objectives & Approaches | Potential Advantages |

| Sustainable Synthesis | - Use of bio-derived solvents (e.g., 2-MeTHF).- Development of catalytic iodination methods to replace stoichiometric reagents.- Implementation of waste-minimized protocols. researchgate.netrsc.org | - Reduced environmental impact.- Lower toxicity and improved safety.- Increased atom economy and cost-effectiveness. |

| Flow Chemistry | - Sequential cross-coupling reactions (e.g., Sonogashira followed by Suzuki) in a continuous flow reactor.- In-line purification to remove unreacted starting materials or byproducts.- Automated synthesis of a library of derivatives. | - Precise control over reaction parameters.- Safe handling of reactive organometallic intermediates.- Increased yield and purity.- Scalability from lab to industrial production. |

Advanced Characterization Techniques for In Situ Reaction Monitoring

Understanding reaction kinetics and mechanisms is crucial for optimizing synthetic processes. Advanced characterization techniques that allow for in situ (in the reaction vessel) monitoring provide real-time data without the need for sampling and quenching, which can alter the reaction mixture.

Vibrational spectroscopy, particularly Raman spectroscopy, is a powerful tool for this purpose. americanpharmaceuticalreview.com It is non-destructive and can provide detailed information about changes in chemical bonding during a reaction. spectroscopyonline.com For reactions involving this compound, in situ Raman monitoring could be used to:

Track the progress of cross-coupling reactions by observing the disappearance of the C-I vibrational modes and the appearance of new bands corresponding to the product.

Monitor the formation of potentially unstable intermediates in organometallic reactions, such as Grignard or organolithium species. americanpharmaceuticalreview.com

Optimize reaction conditions, such as temperature and catalyst loading, in real-time to maximize yield and minimize reaction time. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS) is another promising technique, especially for monitoring heterogeneous catalytic reactions like the Suzuki-Miyaura cross-coupling. researchgate.net By using a substrate with plasmonic and catalytic properties, SERS can provide enhanced sensitivity for species at the catalyst surface. researchgate.net

The following table illustrates a hypothetical application of in situ Raman spectroscopy for monitoring a Sonogashira coupling reaction with this compound.

| Reaction Stage | Expected Chemical Change | Potential Raman Spectral Signature |

| Start of Reaction | Presence of starting materials: this compound and a terminal alkyne. | - Strong C-I stretching vibrations.- Characteristic C≡C-H stretching and C≡C stretching of the alkyne. |

| During Reaction | Consumption of starting materials and formation of the mono-alkynylated product. | - Decrease in the intensity of the C-I and C≡C-H peaks.- Appearance of new peaks corresponding to the internal alkyne C≡C bond and the newly formed aryl-alkyne structure. |

| End of Reaction | Complete consumption of the limiting reagent. | - Stabilization of the spectral features; no further changes in peak intensities. |

Exploration of Novel Reactivity Patterns and Derivatization

The two iodine atoms on the this compound ring offer a platform for diverse and complex molecular architectures. The differential reactivity of the iodine atoms, influenced by the electronic and steric effects of the methyl groups, allows for selective and sequential functionalization.

Cross-Coupling Reactions: The C-I bond is highly reactive in palladium-catalyzed cross-coupling reactions, making this compound an excellent substrate for building complex molecules. mdpi.com

Sonogashira Coupling: Reaction with terminal alkynes can introduce alkynyl groups. wikipedia.org Due to the different environments of the two iodine atoms, sequential or regioselective couplings could be achieved by carefully controlling reaction conditions. researchgate.net

Suzuki Coupling: Coupling with boronic acids or esters can form new C-C bonds to introduce aryl or vinyl substituents.

Heck Coupling: Reaction with alkenes can also be used to form new C-C bonds.

These reactions can be performed sequentially to create unsymmetrically substituted mesitylene (B46885) derivatives, which are valuable precursors for pharmaceuticals, organic materials, and natural products. wikipedia.orgresearchgate.net

Organometallic Synthesis: The reaction of this compound with metals like magnesium or lithium can generate di-Grignard or di-lithio reagents. These organometallic intermediates are powerful nucleophiles that can react with a wide range of electrophiles to introduce various functional groups. mt.com

Hypervalent Iodine Chemistry: Iodinated aromatic compounds can be converted into hypervalent iodine reagents, such as diaryliodonium salts. These salts are versatile arylation agents. For example, iodomesitylene can be used to prepare mesityl iodonium(III) salts, which can then transfer the mesityl group to nucleophiles. researchgate.net

The table below summarizes potential derivatization reactions starting from this compound.

| Reaction Type | Reagents/Catalysts | Product Type | Potential Application |

| Sonogashira Coupling | Terminal Alkyne, Pd catalyst, Cu(I) cocatalyst, Base wikipedia.org | Alkynyl-substituted mesitylenes | Synthesis of functional materials, molecular wires |

| Suzuki Coupling | Boronic Acid/Ester, Pd catalyst, Base | Aryl- or vinyl-substituted mesitylenes | Precursors for polymers, liquid crystals, pharmaceuticals |

| Heck Coupling | Alkene, Pd catalyst, Base | Alkenyl-substituted mesitylenes | Building blocks for complex organic synthesis |

| Metal-Halogen Exchange | n-BuLi or Mg | Di-lithio or di-Grignard reagents | Versatile intermediates for further functionalization |

| Diaryliodonium Salt Formation | Oxidant, Triflic acid | Diaryliodonium salts researchgate.net | Arylation reagents in organic synthesis |

Computational Design and Prediction of New Materials Based on this compound Scaffolds

Computational chemistry has become an indispensable tool in modern materials science, enabling the prediction of molecular properties and the rational design of new materials before their synthesis. cam.ac.ukbcmaterials.net For scaffolds based on this compound, computational methods can provide valuable insights.

Density Functional Theory (DFT): DFT calculations can be used to predict a wide range of properties for molecules derived from this scaffold.

Structural Properties: Optimized geometries, bond lengths, and bond angles can be calculated. Studies on the related 1,3,5-triiodo-2,4,6-trimethylbenzene have shown that the benzene (B151609) ring can be significantly distorted from ideal symmetry, which can influence molecular packing and material properties. researchgate.net

Electronic Properties: The HOMO-LUMO gap, which is crucial for electronic and optical properties, can be determined. This is particularly important for designing new organic semiconductors or light-emitting materials. rsc.org

Reactivity: DFT can model reaction pathways and transition states, helping to understand and predict the regioselectivity of substitution reactions on the di-iodinated ring.

Molecular Dynamics (MD) and Molecular Mechanics: MD simulations can be used to study the dynamic behavior of larger systems, such as polymers or supramolecular assemblies, built from this compound units.

Conformational Analysis: For flexible molecules, MD can explore different conformations and their relative energies, which is important for understanding molecular recognition and self-assembly. nih.gov

Material Properties: Simulations can predict bulk properties of materials, such as density, glass transition temperature, and mechanical strength.

Computational screening can accelerate the discovery of new materials by evaluating a large number of potential structures in silico and identifying the most promising candidates for experimental synthesis. cam.ac.uk

The following table summarizes the application of computational methods to the design of materials based on the this compound scaffold.

| Computational Method | Predicted Properties | Application in Materials Design |

| Density Functional Theory (DFT) | - Molecular geometry researchgate.net- Electronic structure (HOMO/LUMO) rsc.org- Vibrational frequencies (IR/Raman spectra)- Reaction energetics and barriers | - Designing organic electronic materials with tailored band gaps.- Predicting the outcome of synthetic reactions.- Understanding intermolecular interactions (e.g., halogen bonding). |

| Molecular Dynamics (MD) | - Conformational preferences of polymers/oligomers nih.gov- Self-assembly behavior in solution or solid state- Bulk material properties (e.g., density, modulus) | - Predicting the morphology of thin films.- Designing host-guest systems for supramolecular chemistry.- Screening for materials with desired physical properties. |

| High-Throughput Screening | - Large-scale prediction of properties for a library of virtual compounds. cam.ac.uk | - Accelerating the discovery of new functional materials (e.g., for gas storage, catalysis). |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.